N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a thieno[3,4-c]pyrazole ring and a 3,4-dimethoxyphenyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would include a thieno[3,4-c]pyrazole ring, which is a type of heterocyclic ring containing sulfur and nitrogen atoms .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it is stored or used. The presence of the thieno[3,4-c]pyrazole ring and the 4-chlorophenyl and 3,4-dimethoxyphenyl groups could make it reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, density, and solubility .Scientific Research Applications
Studies on health effects associated with chlorophenol and phenoxyherbicide exposure have been conducted, examining potential risks such as soft tissue sarcoma and other cancers. These studies are based on occupational and environmental exposures, providing insights into the broader category of chemicals related to chlorophenyl components (Smith et al., 1984), (Hooiveld et al., 1998).
Research on the pharmacokinetics of drugs with chlorophenyl components, like lorcainide, investigates their metabolism, efficacy, and side effects, contributing to our understanding of how similar compounds might behave in biological systems (Meinertz et al., 1980).
Environmental studies have focused on the exposure and effects of organophosphate and pyrethroid pesticides, which, like the compound , are used in various applications and have implications for human health. These studies help understand the environmental and health impacts of widespread chemical use (Babina et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-27-18-8-3-13(9-19(18)28-2)10-20(26)23-21-16-11-29-12-17(16)24-25(21)15-6-4-14(22)5-7-15/h3-9H,10-12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDAECPHQVYOLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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